molecular formula C17H13N5O2 B4320041 2-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

2-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B4320041
M. Wt: 319.32 g/mol
InChI Key: WJXQVKUGPDTMRF-UHFFFAOYSA-N
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Description

2-Cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazolesThe molecular formula of this compound is C₁₇H₁₃N₅O₂, and it has a molecular weight of 319.32 g/mol .

Preparation Methods

The synthesis of 2-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves a multistep process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Cyanobenzyl Group: The cyanobenzyl group can be attached via a , which involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-Cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential anticancer activity. It has shown significant activity against various cancer cell lines, including leukemia, melanoma, and non-small cell lung cancer.

    Biological Research: The compound can be used as a tool to study the biological pathways involving triazole derivatives.

    Industrial Applications: It can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

2-Cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(2-cyanophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c18-10-12-6-4-5-7-13(12)11-24-17(23)15-16(19)21-22(20-15)14-8-2-1-3-9-14/h1-9H,11H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXQVKUGPDTMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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